1,1-Diisopropoxycyclohexane
Overview
Description
1,1-Diisopropoxycyclohexane: is an organic compound with the molecular formula C12H24O2 cyclohexanone diisopropylketal . This compound is a colorless to almost colorless clear liquid with a boiling point of 85°C at 8 mmHg . It is primarily used as a reagent in organic synthesis and has applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1-Diisopropoxycyclohexane can be synthesized through the reaction of cyclohexanone with triisopropyl orthoformate in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is typically carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods:
The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and optimized reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
1,1-Diisopropoxycyclohexane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to yield and .
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acid catalysts such as or are commonly used.
Oxidation: Oxidizing agents like or can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
- Various oxidation products depending on the oxidizing agent used.
- Substituted cyclohexane derivatives from substitution reactions .
Cyclohexanone: and from hydrolysis.
Scientific Research Applications
1,1-Diisopropoxycyclohexane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for ketones in organic synthesis, allowing for selective reactions on other parts of the molecule.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: This compound is used in the preparation of specialized materials with unique properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1,1-diisopropoxycyclohexane involves its role as a protecting group for ketones. By forming a stable ketal, it prevents the ketone from undergoing unwanted reactions during synthetic procedures. The protecting group can be removed under acidic conditions, regenerating the original ketone. This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- 1,1-Diethoxycyclohexane
- 1,1-Dimethoxycyclohexane
- 1,1-Di-n-propoxycyclohexane
Comparison:
1,1-Diisopropoxycyclohexane is unique due to its isopropoxy groups , which provide steric hindrance and influence the reactivity of the compound. Compared to 1,1-diethoxycyclohexane and 1,1-dimethoxycyclohexane, the bulkier isopropoxy groups make it more resistant to certain reactions, offering selective protection in synthetic applications. This selectivity is advantageous in complex organic syntheses where precise control over reaction pathways is required .
Properties
IUPAC Name |
1,1-di(propan-2-yloxy)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)13-12(14-11(3)4)8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNTYOACSMHWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCCCC1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471707 | |
Record name | 1,1-Diisopropoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-95-2 | |
Record name | 1,1-Bis(1-methylethoxy)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Diisopropoxycyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Diisopropoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diisopropoxycyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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